molecular formula C10H17BrO3 B14261361 oxan-2-yl 5-bromopentanoate CAS No. 206538-22-9

oxan-2-yl 5-bromopentanoate

Cat. No.: B14261361
CAS No.: 206538-22-9
M. Wt: 265.14 g/mol
InChI Key: BOIILUIHKZAACW-UHFFFAOYSA-N
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Description

Oxan-2-yl 5-bromopentanoate is an ester derived from oxan-2-ol (tetrahydropyran-2-ol) and 5-bromopentanoic acid. Its structure comprises a tetrahydropyran (oxane) ring linked via an ester bond to a pentanoate chain bearing a terminal bromine atom at the fifth carbon.

Properties

CAS No.

206538-22-9

Molecular Formula

C10H17BrO3

Molecular Weight

265.14 g/mol

IUPAC Name

oxan-2-yl 5-bromopentanoate

InChI

InChI=1S/C10H17BrO3/c11-7-3-1-5-9(12)14-10-6-2-4-8-13-10/h10H,1-8H2

InChI Key

BOIILUIHKZAACW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC(=O)CCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-2-yl 5-bromopentanoate typically involves the esterification of oxan-2-ol with 5-bromopentanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Oxan-2-yl 5-bromopentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopentanoate group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The oxane ring can be oxidized to form lactones or other oxygen-containing functional groups.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Substitution: Formation of hydroxypentanoate or aminopentanoate derivatives.

    Reduction: Formation of oxan-2-yl pentanol.

    Oxidation: Formation of oxan-2-yl lactone.

Scientific Research Applications

Oxan-2-yl 5-bromopentanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of oxan-2-yl 5-bromopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopentanoate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of pharmacological effects.

Comparison with Similar Compounds

Esters with Alternative Alcohol Moieties

Ethyl 5-Bromopentanoate

  • Structure: Ethanol replaces oxan-2-ol.
  • Properties : Lower molecular weight and reduced steric hindrance compared to oxan-2-yl derivatives. Ethyl esters typically exhibit higher volatility and water solubility due to shorter alkyl chains.
  • Reactivity : Less steric shielding around the ester group may increase hydrolysis rates under acidic/basic conditions compared to bulkier oxan-2-yl esters.

Cyclohexyl 5-Bromopentanoate

  • Structure: Cyclohexanol serves as the alcohol component.
  • Properties: Greater lipophilicity (higher logP) than oxan-2-yl derivatives due to the nonpolar cyclohexane ring. This may enhance membrane permeability in biological systems.
  • Applications : Often used in prodrug design to improve bioavailability .

Key Differences :

Property Oxan-2-yl 5-Bromopentanoate Ethyl 5-Bromopentanoate Cyclohexyl 5-Bromopentanoate
Molecular Weight (g/mol) ~265.2 (estimated) ~209.1 ~263.2
logP (Predicted) ~2.5 ~1.8 ~3.1
Boiling Point High (decomposes) Moderate (~200°C) High (>250°C)

Halogenated Pentanoate Esters

Oxan-2-yl 4-Bromopentanoate

  • Structure : Bromine at the fourth carbon instead of the fifth.
  • Reactivity : Internal bromine may reduce accessibility for nucleophilic substitution (e.g., SN2 reactions) compared to terminal 5-bromo derivatives. Steric effects could further hinder reactivity .

Oxan-2-yl 3-Chloropentanoate

  • Structure : Chlorine replaces bromine at the third carbon.
  • Properties : Lower molecular weight and weaker leaving-group ability (Cl⁻ vs. Br⁻). This reduces efficacy in alkylation reactions.

Key Reactivity Trends :

  • Terminal bromine (5-position) facilitates faster SN2 reactions compared to internal halogens.
  • Bromine’s superior leaving-group ability enhances nucleophilic substitution over chlorine analogs.

Oxane-Ring Derivatives

[(2S)-Oxan-2-yl]methanol (CAS 51450-44-3)

  • Structure : Oxane ring with a hydroxymethyl group.
  • Applications : Used as a chiral building block in asymmetric synthesis. Unlike the ester, this alcohol lacks electrophilic sites for alkylation .

tert-Butyl N-[(3S,4S)-3-Aminotetrahydropyran-4-yl]carbamate (CAS 1802334-66-2)

  • Structure : Oxane ring with a protected amine.
  • Relevance : Highlights the utility of oxane derivatives in medicinal chemistry, though functional groups differ significantly from the ester .

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